molecular formula C9H8ClF3O2 B8031640 1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene

1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene

Cat. No.: B8031640
M. Wt: 240.60 g/mol
InChI Key: QKRQNOGDBCLFSZ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a given system. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

    1-Chloro-3-ethoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-Chloro-3-(trifluoromethoxy)benzene: Lacks the ethoxy group, which affects its solubility and reactivity.

    1-Ethoxy-3-(trifluoromethoxy)benzene: Lacks the chloro group, leading to different substitution patterns and reactivity.

Uniqueness: 1-Chloro-3-ethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of all three functional groups (chloro, ethoxy, and trifluoromethoxy) on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-chloro-3-ethoxy-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-2-14-7-3-6(10)4-8(5-7)15-9(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRQNOGDBCLFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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